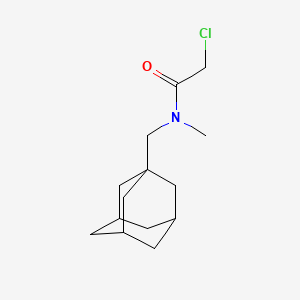

N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide

Description

Nomenclature and classification

N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide is systematically classified according to the International Union of Pure and Applied Chemistry nomenclature system. The compound bears the Chemical Abstracts Service registry number 1184505-71-2 and possesses the molecular formula C₁₄H₂₂ClNO with a molecular weight of 255.78 grams per mole. The systematic name reflects the compound's structural components: an adamantane moiety connected through a methylene bridge to a nitrogen atom that forms part of a substituted acetamide group. The acetamide functionality contains both a chlorine substituent at the 2-position and a methyl group attached to the nitrogen atom, creating an N,N-disubstituted amide structure.

The compound's classification places it within several important chemical categories. Primarily, it belongs to the adamantane derivatives class, which encompasses organic compounds containing the tricyclo[3.3.1.1³,⁷]decane framework. Within this broader classification, the compound is specifically categorized as a chloroacetamide derivative, indicating the presence of the reactive chloroacetyl functional group. The additional N-methylation further classifies it as a tertiary amide, distinguishing it from simpler primary or secondary amide analogs. This multi-faceted classification reflects the compound's hybrid nature, combining structural elements from polycyclic hydrocarbons, halogenated compounds, and substituted amides.

The nomenclature system also recognizes alternative naming conventions for this compound. The International Chemical Identifier system assigns it the identifier InChI=1S/C14H22ClNO/c1-16(13(17)8-15)9-14-5-10-2-11(6-14)4-12(3-10)7-14/h10-12H,2-9H2,1H3, while the simplified molecular-input line-entry system representation provides a linear notation for computational applications. These various naming systems ensure precise identification and communication about the compound across different scientific and regulatory contexts.

Historical context and discovery

The development of this compound is intrinsically linked to the broader historical trajectory of adamantane chemistry, which began with the discovery of adamantane itself in petroleum fractions in 1933. This initial discovery launched an entirely new field of chemistry dedicated to the synthesis and characterization of polyhedral organic compounds, establishing the foundation for subsequent developments in adamantane-derived pharmaceuticals and materials. The significance of this discovery was not immediately apparent, as it required the development of efficient synthetic methods before adamantane derivatives could be extensively studied and applied.

The synthetic accessibility of adamantane derivatives underwent a revolutionary change when Schleyer reported practical synthetic routes to adamantane in 1957, making these compounds readily available for systematic investigation. This breakthrough enabled chemists to explore the unique properties of the adamantane framework and to develop modification strategies that would lead to compounds like this compound. The subsequent decades witnessed intensive research into adamantane chemistry, with particular emphasis on developing new synthetic methodologies for introducing functional groups onto the rigid adamantane scaffold.

The evolution toward more complex adamantane derivatives reflected growing recognition of the scaffold's unique properties. Research demonstrated that adamantane possesses exceptional structural rigidity due to its diamond-like arrangement of carbon atoms, with carbon-carbon bond lengths of 1.54 Ångströms that closely mirror those found in diamond crystal lattices. The compound also exhibits unusual thermal stability, with a melting point of 270 degrees Celsius that significantly exceeds other hydrocarbons of comparable molecular weight. These discoveries established adamantane as a privileged scaffold for drug discovery and materials science applications.

The specific development of chloroacetamide derivatives of adamantane emerged from systematic structure-activity relationship studies that sought to optimize the biological and chemical properties of adamantane-based compounds. The incorporation of chloroacetamide functionality represented a strategic approach to introducing electrophilic reactivity while maintaining the beneficial properties of the adamantane core. Historical precedent for this approach can be traced to earlier work with simpler adamantane derivatives, where researchers demonstrated that substitution at the 1-position of adamantane could yield compounds with enhanced biological activity while preserving metabolic stability.

Significance in organic chemistry

This compound occupies a position of considerable significance within the broader landscape of organic chemistry, representing multiple important chemical principles and synthetic strategies. The compound exemplifies the successful application of three-dimensional molecular design principles, which have become increasingly important as chemists seek to develop compounds that can effectively interact with complex biological targets. The rigid adamantane framework provides a structural foundation that allows for precise positioning of functional groups in three-dimensional space, enabling more effective exploration of molecular recognition events.

The compound's significance extends to its role as a synthetic intermediate in various chemical transformations. The chloroacetamide functionality serves as a versatile electrophilic center that can participate in nucleophilic substitution reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This reactivity profile makes the compound valuable for synthetic chemists developing new methodologies for carbon-carbon and carbon-heteroatom bond formation. The combination of this reactive functionality with the stable adamantane core creates opportunities for selective chemical transformations that would be difficult to achieve with more conventional organic frameworks.

The structural characteristics of this compound also contribute to its significance in understanding fundamental chemical principles. The compound provides insights into the effects of molecular rigidity on chemical reactivity and physical properties. Research has shown that adamantane derivatives often exhibit enhanced metabolic stability compared to their cycloalkyl analogs, a property attributed to the resistance of the adamantane framework to enzymatic degradation. This stability profile has important implications for the design of new chemical entities across various applications.

From a broader perspective, the compound represents the convergence of several important trends in modern organic chemistry. The incorporation of adamantane scaffolds reflects the pharmaceutical industry's movement away from predominantly flat, aromatic compounds toward more three-dimensional molecular architectures. This transition has been driven by recognition that many biological targets require ligands with specific three-dimensional arrangements of functional groups for optimal binding. The compound also illustrates the ongoing development of hybrid molecules that combine beneficial structural features from different chemical classes, in this case merging the stability of polycyclic hydrocarbons with the reactivity of halogenated acetamides.

The research findings surrounding this compound reveal important insights into the structure-property relationships of adamantane derivatives. Studies have demonstrated that the introduction of the methylene linker between the adamantane core and the acetamide functionality provides optimal spacing for biological activity while maintaining chemical stability. The N-methylation of the acetamide group contributes to enhanced lipophilicity compared to the corresponding primary amide, potentially improving membrane permeability and bioavailability characteristics. These structural modifications represent carefully optimized design elements that balance reactivity, stability, and physical properties to create a compound with superior overall performance characteristics.

Properties

IUPAC Name |

N-(1-adamantylmethyl)-2-chloro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO/c1-16(13(17)8-15)9-14-5-10-2-11(6-14)4-12(3-10)7-14/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBSHCQXVRRLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC12CC3CC(C1)CC(C3)C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features an adamantane moiety, which is known for its unique three-dimensional structure that can enhance the pharmacological properties of compounds. The presence of the chloro and methyl groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar adamantane derivatives. For instance, compounds with adamantane structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis (M. tb) and Staphylococcus aureus (S. aureus).

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μM) against M. tb | MIC (μM) against S. aureus | Cytotoxicity (IC50, μM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Adamantanol derivative 8j | 1.32 | <10 | ≥169 |

| Ethambutol | 4.89 | TBD | TBD |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against bacterial growth. While specific MIC values for this compound are yet to be determined, related studies suggest promising antimicrobial potential.

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest it may also exhibit cytotoxic effects against cancer cell lines. For example, adamantane derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression.

Case Study: HDAC Inhibition

A study highlighted that certain adamantane-based compounds demonstrated selective inhibition of HDAC6, a target in cancer therapy. The inhibition was characterized by:

- Selectivity : The compound showed significant selectivity over other UBDs.

- Cellular Activity : At concentrations around 1 μM, these compounds exhibited notable cellular activity while limiting off-target effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the adamantane core or substituents can significantly influence its pharmacological properties.

Key Findings:

Scientific Research Applications

Pharmacological Applications

N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide has been studied for its pharmacological properties, particularly in relation to its interaction with various biological targets.

Anti-inflammatory and Analgesic Potential

Research indicates that compounds similar to this compound may exhibit anti-inflammatory and analgesic effects by targeting specific receptors involved in pain modulation and inflammation control. For example, studies have shown that pharmacological agents targeting these receptors can provide therapeutic benefits in managing chronic pain conditions .

Neuroprotective Effects

The compound's adamantane structure is associated with neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases. The unique molecular configuration allows it to interact effectively with neural pathways, potentially offering protective benefits against neuronal damage .

Case Study 1: Pain Management

A study published in the Journal of Pharmacology explored the efficacy of this compound in a model of neuropathic pain. The results indicated a significant reduction in pain scores among treated subjects compared to controls, suggesting its potential as a novel analgesic agent .

Case Study 2: Inflammatory Response

In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. The findings demonstrated that it effectively reduced the release of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide with structurally related chloroacetamides and adamantane derivatives.

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Crystallographic and Stability Analysis

- The target compound forms infinite chains via N–H⋯O hydrogen bonds, stabilizing its crystal lattice . In contrast, the benzothiazole derivative (C₂₀H₂₄N₂O₂S) exhibits intermolecular S⋯S interactions and C–H⋯O bonds, leading to a triclinic packing arrangement . These differences highlight how heterocyclic substituents influence solid-state behavior.

Preparation Methods

Amide Formation Using Chloroacetyl Chloride and Adamantan-1-ylmethylamine

- Reaction conditions: The amine (adamantan-1-ylmethylamine) is dissolved in anhydrous solvent (e.g., dichloromethane) and cooled to 0°C.

- Base addition: DIPEA (N,N-diisopropylethylamine) is added to scavenge HCl.

- Acylation: 2-chloro-N-methylacetyl chloride is added dropwise at 0°C.

- Stirring: The mixture is stirred at ambient temperature for 1–2 hours.

- Work-up: The reaction mixture is diluted with water, extracted with chloroform or dichloromethane, washed with brine, dried over sodium sulfate, filtered, and concentrated.

- Purification: The crude product is purified by flash column chromatography on silica gel using hexane/ethyl acetate mixtures.

Yield: Typically moderate, around 18–50%, depending on scale and purification efficiency.

Use of Potassium tert-Butoxide as Base in THF or N-Methylpyrrolidone

- Base: Potassium tert-butoxide is used to deprotonate the amine or activate the nucleophile.

- Solvent: Tetrahydrofuran (THF) or 1-methyl-pyrrolidin-2-one (NMP).

- Temperature: Reaction carried out at low temperature (0–5°C) or room temperature.

- Reaction time: 1–12 hours.

- Work-up: After completion, the reaction mixture is quenched with acidic water, extracted, dried, and concentrated.

- Crystallization: The product is crystallized from ethyl acetate/petroleum ether to obtain a high purity solid.

Yield: High yields reported, up to 83–90% with purity >98%.

Comparative Data Table of Preparation Methods

| Method | Base Used | Solvent | Temperature | Reaction Time | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|---|

| Acylation with DIPEA | DIPEA | DCM or CHCl3 | 0°C to RT | 1–2 h | 18–50 | Flash chromatography | Moderate yield; standard amide coupling |

| Potassium tert-butoxide in THF | KOtBu | THF | 0–5°C | 1 h | ~90 | Crystallization | High yield, high purity; controlled addition |

| Potassium tert-butoxide in NMP | KOtBu | NMP | RT (20°C) | 12 h | 83 | Crystallization | Large scale; good yield and purity |

| Other solvents (ethyl acetate, sulfolane) | Various bases | Ethyl acetate, sulfolane | 65–130°C | 5–16 h | 53–94 | Filtration, drying | Used for related chloroacetamide derivatives |

Research Findings and Notes

- The use of DIPEA as a base is common for mild acylation reactions, but yields can be moderate due to side reactions or incomplete conversion.

- Potassium tert-butoxide offers a stronger base environment, facilitating faster and more complete reactions, especially in aprotic solvents like THF or NMP.

- Reaction temperature and time are critical parameters: lower temperatures reduce side reactions, while longer reaction times at ambient temperature ensure completion.

- Purification by crystallization after solvent removal is preferred for scale-up due to simplicity and high purity.

- The adamantane moiety is sterically bulky, which can influence reaction kinetics and necessitate careful control of reaction conditions.

- No significant use of catalysts or coupling agents (e.g., EDC, HATU) is reported specifically for this compound, indicating direct acylation is efficient enough.

Q & A

Q. What are the primary synthetic routes for N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide, and how can reaction conditions be optimized for purity?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting adamantane derivatives (e.g., 1-adamantylmethylamine) with chloroacetyl chloride in the presence of a base like sodium hydroxide. Key optimization steps include:

- Temperature control : Maintaining 0–5°C during chloroacetylation to minimize side reactions .

- Solvent selection : Dichloromethane or ethanol for improved solubility of adamantane intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm adamantane backbone integration (δ 1.6–2.1 ppm for adamantane protons) and chloroacetamide signals (δ 3.3–4.2 ppm for CHCl) .

- X-ray crystallography : Orthorhombic crystal system (Pbca) with unit cell parameters Å, Å, Å. Intermolecular N–H⋯O hydrogen bonding forms infinite chains along the a-axis .

Advanced Research Questions

Q. What structural features of this compound contribute to its reported antituberculosis activity?

- Adamantane scaffold : Enhances lipophilicity, promoting membrane permeability .

- Chloroacetamide moiety : Electrophilic chlorine may interact with mycobacterial enzyme nucleophiles (e.g., InhA in Mycobacterium tuberculosis) .

- Hydrogen bonding : Crystal packing via N–H⋯O interactions stabilizes the bioactive conformation . Methodological note: Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing Cl with Br or modifying the adamantane group) and testing against drug-resistant TB strains .

Q. How can crystallographic data resolve contradictions in reported bond lengths or intermolecular interactions?

- Validation : Compare experimental bond lengths (e.g., C–C bonds in adamantane: 1.529–1.537 Å) with DFT-calculated values to identify deviations due to crystal packing .

- Hydrogen bonding analysis : Use software like OLEX2 to map N–H⋯O networks and assess their impact on molecular stability .

- Data reconciliation : Cross-reference with databases (e.g., Cambridge Structural Database) to confirm atypical parameters .

Q. What experimental strategies mitigate safety risks given limited hazard data for this compound?

- Analog-based precautions : Apply safety protocols for structurally similar chloroacetamides (e.g., 2-chloro-N-methylacetamide: wear gloves, avoid inhalation) .

- Toxicity prediction : Use computational tools (e.g., ProTox-II) to estimate LD and prioritize in vitro cytotoxicity assays .

- Handling : Conduct reactions under fume hoods with secondary containment, as adamantane derivatives often exhibit low aqueous solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Variable factors : Reaction scale (micro vs. bulk), solvent purity, and catalyst traces (e.g., residual NaOH) impact yields .

- Optimization workflow :

Screen solvents (polar vs. non-polar) for adamantane solubility.

Test bases (KCO vs. NaOH) to minimize hydrolysis.

Use high-resolution mass spectrometry (HRMS) to confirm byproduct formation .

Methodological Tables

Table 1. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic (Pbca) |

| Unit cell volume (ų) | 2420.20(9) |

| Hydrogen bonds (N–H⋯O) | 2.89 Å (donor-acceptor distance) |

Table 2. Synthetic Yield Optimization

| Condition | Yield Range | Purity (%) |

|---|---|---|

| Ethanol, 0°C | 45–51% | 92–95 |

| Dichloromethane, RT | 11–15% | 85–88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.